2-amino-N-(1-benzylpiperidin-4-yl)benzamide
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Research has focused on developing efficient synthetic routes and characterizing benzamide derivatives. For instance, Royal et al. (2016) described an efficient synthetic method to access enantioenriched 3-aminopiperidine derivatives through rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, highlighting the importance of benzamide derivatives in synthesizing valuable compounds with potential pharmaceutical applications Royal et al., 2016.
Biological Evaluation
Benzamide derivatives have been evaluated for their biological activity, particularly as potential therapeutic agents. For example, Youssef et al. (2020) investigated N-alkyl-2-(substitutedbenzamido) benzamides and their derivatives for cytotoxic activities against cancer cell lines, revealing that certain compounds exhibited potent cytotoxic activity, underscoring the therapeutic potential of benzamide derivatives in cancer treatment Youssef et al., 2020.
properties
IUPAC Name |
2-amino-N-(1-benzylpiperidin-4-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c20-18-9-5-4-8-17(18)19(23)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14,20H2,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFWKHFZIDWDOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(1-benzylpiperidin-4-yl)benzamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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